molecular formula C11H16ClNO B12106279 (3S,4R)-3-methoxy-4-phenyl-pyrrolidine hydrochloride

(3S,4R)-3-methoxy-4-phenyl-pyrrolidine hydrochloride

Cat. No.: B12106279
M. Wt: 213.70 g/mol
InChI Key: SLYHTXMOVYNIOB-UHFFFAOYSA-N
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Description

(3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. It is commonly used in research and industrial applications due to its ability to interact with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral amine with a phenyl-substituted ketone under acidic conditions to form the pyrrolidine ring. The methoxy group is then introduced through a nucleophilic substitution reaction using methanol and a suitable base .

Industrial Production Methods

Industrial production of (3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride often employs large-scale batch reactors with precise control over temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter receptors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects. The pathways involved include neurotransmitter signaling and enzyme inhibition, which contribute to its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of both methoxy and phenyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

3-methoxy-4-phenylpyrrolidine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-8-12-7-10(11)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H

InChI Key

SLYHTXMOVYNIOB-UHFFFAOYSA-N

Canonical SMILES

COC1CNCC1C2=CC=CC=C2.Cl

Origin of Product

United States

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